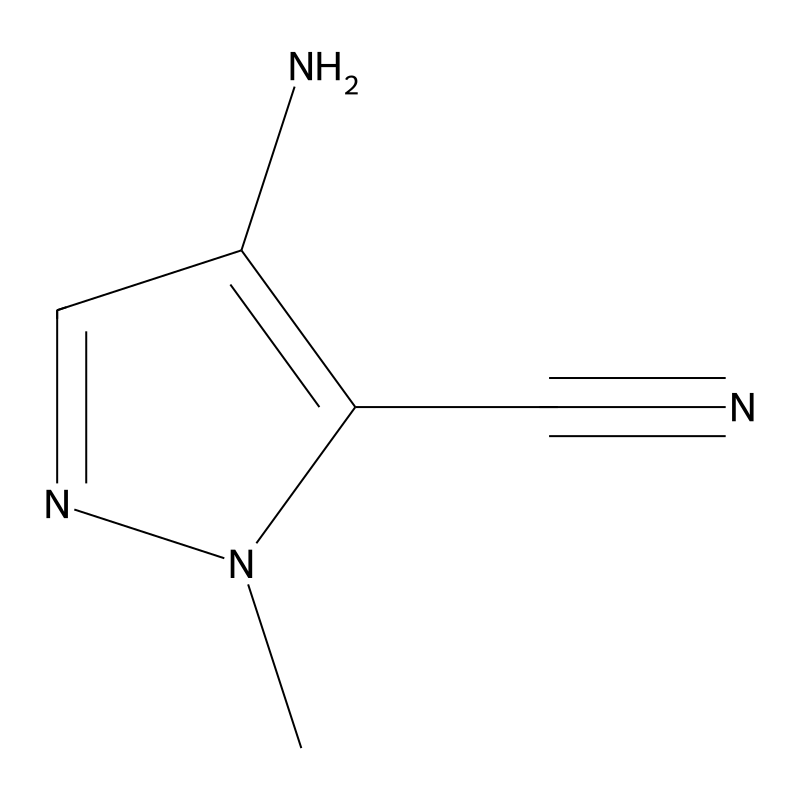4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Structure and Properties
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, also known as 4-A-1-M-Pyrazole-5-CN, is a heterocyclic organic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two nitrogen atoms and three carbon atoms. PubChem provides a depiction of the chemical structure of 4-A-1-M-Pyrazole-5-CN [].
Potential Applications in Research
Scientific literature suggests that 4-A-1-M-Pyrazole-5-CN may have various potential applications in research, including:
- Pharmaceutical research: Some studies have investigated the use of pyrazole derivatives in the development of new medications []. However, there is no specific research available on PubChem regarding the use of 4-A-1-M-Pyrazole-5-CN for this purpose [].
- Organic synthesis: Pyrazoles can be used as building blocks in the synthesis of more complex molecules. There is limited information publicly available on the specific use of 4-A-1-M-Pyrazole-5-CN in organic synthesis.
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative characterized by the presence of an amino group and a carbonitrile functional group. Its molecular formula is C5H6N4, and it features a 1-methyl substitution at the pyrazole ring. The compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, primarily due to its ability to act as a building block for more complex molecules .
The reactivity of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo hydrolysis or reduction reactions. Additionally, the methyl group enhances hydrophobic interactions, potentially influencing reaction pathways and product solubility.
Common reactions involving this compound include:
- Nucleophilic substitutions: The amino group can react with electrophiles.
- Cyclization reactions: It can participate in forming more complex heterocycles.
- Hydrolysis of the nitrile group: Leading to the formation of carboxylic acids under acidic or basic conditions.
Research indicates that 4-amino-1-methyl-1H-pyrazole-5-carbonitrile exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting certain enzyme activities related to cancer progression. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration .
Several synthesis methods have been reported for 4-amino-1-methyl-1H-pyrazole-5-carbonitrile:
- One-pot synthesis: This method involves the condensation of hydrazine derivatives with carbonitriles under mild conditions, yielding good to excellent yields .
- Multi-component reactions: These methods allow for the simultaneous formation of multiple bonds, increasing efficiency and reducing waste .
- Microwave-assisted synthesis: Utilizing microwave irradiation has shown to enhance reaction rates and yields compared to conventional heating methods .
The applications of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile are diverse:
- Pharmaceuticals: Its derivatives are explored for their potential use in treating inflammatory diseases and certain cancers.
- Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and herbicides due to its biological activity against pests .
- Material Science: It can be used in developing new materials with specific chemical properties.
Interaction studies indicate that 4-amino-1-methyl-1H-pyrazole-5-carbonitrile can form complexes with various biomolecules. Its ability to donate electrons through the amino group allows it to interact with metal ions and other organic compounds, which may enhance its biological efficacy or alter its solubility profile. Studies involving molecular docking have suggested potential binding sites on target proteins, indicating pathways for further investigation into its therapeutic uses .
Several compounds share structural similarities with 4-amino-1-methyl-1H-pyrazole-5-carbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Amino-3-methyl-1H-pyrazole | Amino group at position 4 | Exhibits different biological activity profiles |
| 3-Amino-1-methyl-1H-pyrazole | Amino group at position 3 | Potentially different reactivity due to positioning |
| 5-Amino-4-cyanopyrazole | Cyanide at position 4 | Increased reactivity due to additional nitrile functionality |
| 4-Amino-1-(substituted aryl)-pyrazoles | Substituted aryl groups at position 1 | Enhanced biological activity based on aryl substitution |
These compounds highlight the unique position of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile within the pyrazole family, particularly regarding its potential applications and biological activities.








